molecular formula C14H14N6O4S B11510430 N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B11510430
M. Wt: 362.37 g/mol
InChI Key: ITLOGMQTFOKKOO-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of oxadiazoles and benzodiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the acetamido group via acylation reactions.
  • Synthesis of the benzodiazole moiety through condensation reactions.
  • Coupling of the oxadiazole and benzodiazole units via sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield sulfoxides or sulfones.
  • Reduction may produce amines or alcohols.
  • Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    DNA Interaction: The compound could interact with DNA, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole and benzodiazole derivatives, such as:

  • 1,2,5-Oxadiazole-3-carboxamide
  • 5-Methoxy-1H-benzodiazole-2-thiol
  • N-(4-Acetamido-1,2,5-oxadiazol-3-yl)acetamide

Uniqueness

N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C14H14N6O4S

Molecular Weight

362.37 g/mol

IUPAC Name

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H14N6O4S/c1-7(21)15-12-13(20-24-19-12)18-11(22)6-25-14-16-9-4-3-8(23-2)5-10(9)17-14/h3-5H,6H2,1-2H3,(H,16,17)(H,15,19,21)(H,18,20,22)

InChI Key

ITLOGMQTFOKKOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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